molecular formula C8H16OSn B14286971 4-(Trimethylstannyl)pent-4-enal CAS No. 119648-89-4

4-(Trimethylstannyl)pent-4-enal

Cat. No.: B14286971
CAS No.: 119648-89-4
M. Wt: 246.92 g/mol
InChI Key: PMVQEHVTVAVBIG-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)pent-4-enal is an organotin compound featuring a pent-4-enal backbone substituted with a trimethylstannyl group at the 4-position. Its molecular formula is C₈H₁₄OSn, with a molecular weight of 253.95 g/mol. The compound combines the reactivity of an α,β-unsaturated aldehyde with the organometallic properties of the trimethylstannyl group, making it valuable in synthetic chemistry for cross-coupling reactions and as an intermediate in pharmaceutical and materials science research .

The aldehyde group enables nucleophilic additions or oxidations, while the trimethylstannyl moiety facilitates Stille coupling reactions, a cornerstone of modern organic synthesis. Its structure is depicted below:

Structure: CH₂=CH-C(CHO)-CH₂-Sn(CH₃)₃

Properties

CAS No.

119648-89-4

Molecular Formula

C8H16OSn

Molecular Weight

246.92 g/mol

IUPAC Name

4-trimethylstannylpent-4-enal

InChI

InChI=1S/C5H7O.3CH3.Sn/c1-2-3-4-5-6;;;;/h5H,1,3-4H2;3*1H3;

InChI Key

PMVQEHVTVAVBIG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylstannyl)pent-4-enal typically involves the reaction of an appropriate pent-4-enal precursor with a trimethylstannyl reagent. One common method is the addition of trimethylstannyl chloride to a pent-4-enal compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(Trimethylstannyl)pent-4-enal are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylstannyl)pent-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trimethylstannyl)pent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)pent-4-enal involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 4-(Trimethylstannyl)pent-4-enal, we compare it with structurally related organotin and aldehyde-containing compounds. Key differences arise from substituent effects, reactivity, and biological activity.

Structural and Functional Comparisons

Compound Name Key Features Reactivity/Applications
4-(Trimethylstannyl)pent-4-enal Aldehyde + trimethylstannyl group at C4 Cross-coupling reactions (Stille), aldehyde functionalization, moderate antimicrobial activity
4-(Triphenylstannyl)pent-4-enal Bulkier triphenylstannyl group Enhanced thermal stability; high cytotoxicity in cancer cell lines
4-Bromo-pent-4-enal Bromine substituent instead of Sn(CH₃)₃ Electrophilic substitution reactions; limited organometallic utility
4-(Trimethylsilyl)pent-4-enal Trimethylsilyl group (Si(CH₃)₃) Lower toxicity; used in silicon-based coupling reactions

Reactivity and Stability

  • Trimethylstannyl vs. Triphenylstannyl : The trimethylstannyl group offers higher reactivity in cross-coupling due to reduced steric hindrance compared to triphenylstannyl derivatives. However, triphenylstannyl compounds exhibit greater stability and lipophilicity, enhancing their cytotoxicity in biological systems .
  • Aldehyde vs. Non-Aldehyde Analogues: The aldehyde group in 4-(Trimethylstannyl)pent-4-enal allows for further derivatization (e.g., oxidation to carboxylic acids or condensation to imines), unlike non-aldehyde analogues like 4-(Trimethylstannyl)isoquinoline .

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